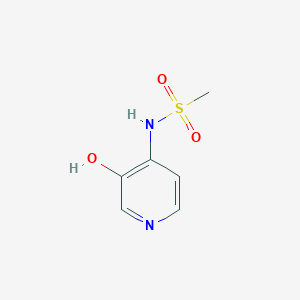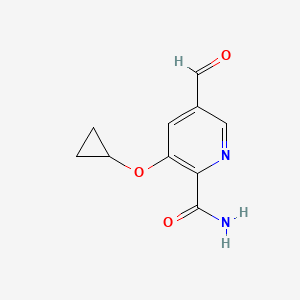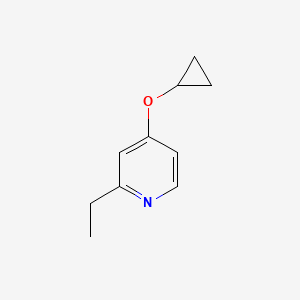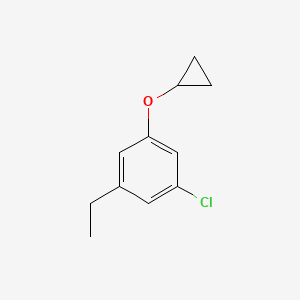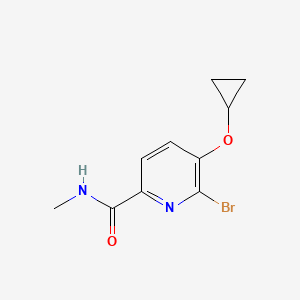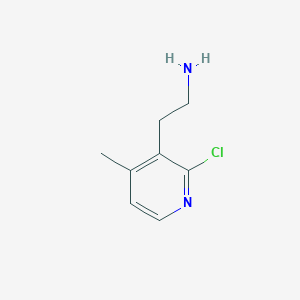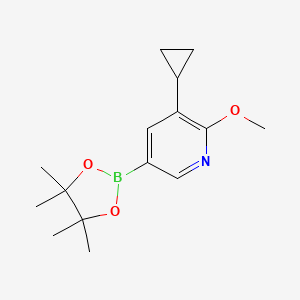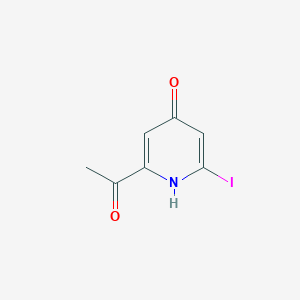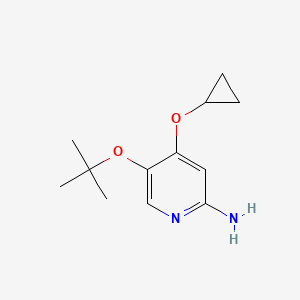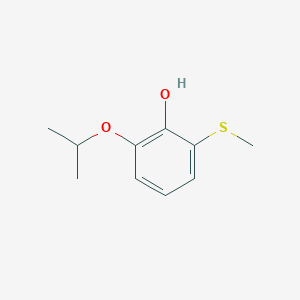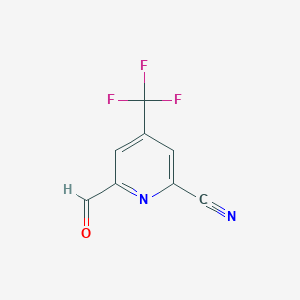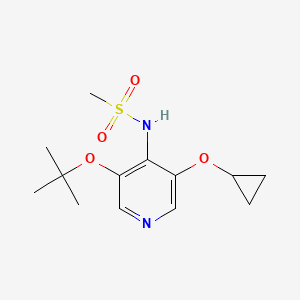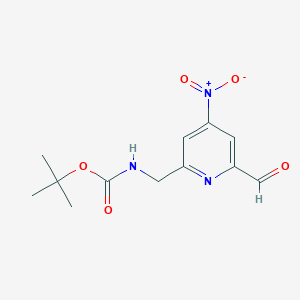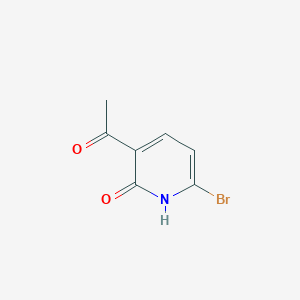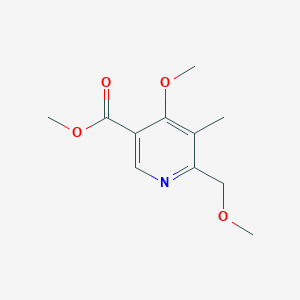
Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methoxy group, a methoxymethyl group, and a methyl group attached to the nicotinate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate typically involves multiple steps. One common method includes the methylation of a precursor compound using dimethyl sulfate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methoxymethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted nicotinates.
Applications De Recherche Scientifique
Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methoxy-6-methyl-2H-pyran-2-one: Similar in structure but lacks the methoxymethyl group.
Methyl 4-methoxy-6-phenyl-2H-pyran-2-one: Contains a phenyl group instead of a methoxymethyl group.
Uniqueness
Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are beneficial.
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
methyl 4-methoxy-6-(methoxymethyl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO4/c1-7-9(6-14-2)12-5-8(10(7)15-3)11(13)16-4/h5H,6H2,1-4H3 |
Clé InChI |
BXVYHADQYFNWAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN=C1COC)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


